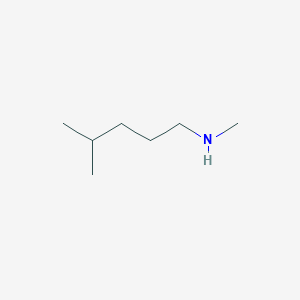

Methyl(4-methylpentyl)amine

Description

Systematic Nomenclature and Structural Isomerism of Methyl(4-methylpentyl)amine

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is N,4-dimethylpentan-1-amine . This name precisely describes its molecular structure: a pentan-1-amine main chain with a methyl group attached to the nitrogen atom (N) and another methyl group at the fourth carbon position of the pentyl chain. The compound has the molecular formula C₇H₁₇N.

Below are the key identifiers and properties of N,4-dimethylpentan-1-amine.

Table 1: Chemical Properties and Identifiers for N,4-dimethylpentan-1-amine

| Property | Value |

|---|---|

| IUPAC Name | N,4-dimethylpentan-1-amine |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| InChI Key | TUCUVZHDJRMHQX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCCNC |

| CAS Number | 42763-51-9 |

This compound is one of many structural isomers with the formula C₇H₁₇N. Structural isomers share the same molecular formula but differ in the connectivity of their atoms. The structural diversity of these amines leads to a wide range of physical and chemical properties.

Table 2: Examples of Structural Isomers of C₇H₁₇N

| Isomer Name | Type |

|---|---|

| 1-Heptanamine | Primary, linear chain nih.gov |

| 4,4-Dimethylpentan-1-amine | Primary, branched chain nih.gov |

| 2,4-Dimethylpentan-1-amine | Primary, branched chain nih.gov |

| Methylhexanamine (1,3-Dimethylamylamine) | Primary, branched chain wikipedia.org |

| Tuaminoheptane (Heptan-2-amine) | Primary, linear chain wikipedia.org |

Historical Development of Research on Branched-Chain Alkylamines

The synthesis of alkylamines has been a long-standing area of research in organic chemistry. For over a century, chemists have grappled with challenges related to the selective synthesis of primary, secondary, and tertiary amines. Historically, one of the most direct approaches, the alkylation of ammonia (B1221849) or less-substituted amines with alkyl halides, was often plagued by a lack of selectivity. A report from as early as 1918 described this method as a "faulty procedure" because it frequently leads to a mixture of products, with over-alkylation favoring the formation of the tertiary amine. masterorganicchemistry.com

To overcome these challenges, classic methods such as reductive amination became mainstays in the field. This reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced to the corresponding amine. nih.gov However, the formation of the imine intermediate can be difficult, especially when sterically hindered components are used, which is often the case for branched-chain alkylamines. nih.gov Another classic approach is the Strecker synthesis, which produces α-amino acids from aldehydes, but variants can be used to generate aminonitriles as precursors to amines. orgsyn.org These foundational methods established the groundwork for amine synthesis, but the quest for more efficient, modular, and selective routes, particularly for creating structurally complex branched-chain alkylamines, has continued to drive research.

Contemporary Significance of this compound in Organic and Biological Chemistry

Branched-chain secondary alkylamines, including this compound, are recognized as crucial structural motifs in modern chemistry. Their ability to act as hydrogen bond donors and acceptors, combined with the steric and lipophilic properties imparted by the branched alkyl chain, makes them important for modulating the physical and biological properties of molecules. nih.gov This has made them privileged structures in the design of pharmaceuticals and agrochemicals. chemrxiv.org

The contemporary significance of this class of compounds is underscored by the active development of novel synthetic methodologies. Recent advances include visible-light-mediated multicomponent reactions that can assemble complex α-branched secondary alkylamines from simple precursors (primary amines, aldehydes, and alkyl iodides) in a single step. chemrxiv.orgrsc.org These modern methods offer streamlined access to these valuable molecules, overcoming some of the limitations of classical approaches. nih.gov

While specific high-profile research on N,4-dimethylpentan-1-amine itself is not widely documented, its structural isomers are subjects of current research, highlighting the importance of this compound class. For instance:

4,4-Dimethylpentan-1-amine is utilized as a synthetic building block in multicomponent reactions, such as the van Leusen reaction to produce substituted imidazoles. It is also investigated for its potential biological activities.

The biological activity of related compounds is being explored through modern screening techniques. The U.S. Environmental Protection Agency's CompTox Chemicals Dashboard includes data on high-throughput transcriptomics (HTTr) for 4,4-dimethylpentan-1-amine, indicating it is being evaluated for its effects on biological systems at the genetic level.

Patents associated with the chemical structures of N,4-dimethylpentan-1-amine and its isomers suggest commercial and industrial interest in their application. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N,4-dimethylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-7(2)5-4-6-8-3/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCUVZHDJRMHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization of Methyl 4 Methylpentyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Methyl(4-methylpentyl)amine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. escholarship.org It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound (C₇H₁₇N), NMR analysis would confirm the connectivity of the atoms. The ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal the number of adjacent protons, a phenomenon known as spin-spin coupling.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. In a study identifying secondary metabolites from Staphylococcus saprophyticus, NMR was used alongside GC-HRTOF-MS to confirm the structure of 4-methyl-pentyl-amine. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish direct and long-range correlations between protons and carbons, confirming the N,4-dimethylpentan-1-amine structure. scirp.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift values and the structure of N,4-dimethylpentan-1-amine.

| Atom Position | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH₃-N | ~2.4 | Singlet | ~36 |

| 2 | N-CH₂ -CH₂ | ~2.6 | Triplet | ~52 |

| 3 | CH₂-CH₂ -CH₂ | ~1.5 | Multiplet | ~39 |

| 4 | CH₂-CH₂ -CH | ~1.2 | Multiplet | ~28 |

| 5 | CH -(CH₃)₂ | ~1.6 | Multiplet | ~29 |

| 6, 7 | CH-(CH₃ )₂ | ~0.9 | Doublet | ~22.5 |

| 8 | N-H | Variable | Broad Singlet | N/A |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis (e.g., Gas Chromatography High-Resolution Time-of-flight Mass Spectrometry (GC-HRTOF-MS))

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a volatile compound like this compound, it is often coupled with Gas Chromatography (GC). jmchemsci.com The molecular formula is C₇H₁₇N, giving it a molecular weight of approximately 115.22 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 115. As it contains one nitrogen atom, this adheres to the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.orgmiamioh.edu

The fragmentation pattern is highly predictable for aliphatic amines. The dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edufuture4200.com This cleavage results in the formation of a stable immonium ion. For this compound, the loss of the largest alkyl group (the isobutyl group, C₄H₉) is preferential, leading to a prominent peak.

A study on secondary metabolites from staphylococci strains successfully identified 4-methyl-pentyl-amine using Gas Chromatography High-Resolution Time-of-flight Mass Spectrometry (GC-HRTOF-MS), a technique that provides highly accurate mass measurements, allowing for the determination of the elemental composition of the ions. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Based on typical fragmentation patterns of secondary aliphatic amines.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 115 | [C₇H₁₇N]⁺ | Molecular Ion (M⁺) |

| 100 | [C₆H₁₄N]⁺ | Loss of a methyl radical (•CH₃) |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage: Loss of a propyl radical (•C₃H₇) |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage: Loss of an isobutyl radical (•C₄H₉) |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage: Loss of a pentyl radical (•C₅H₁₁) - Base Peak |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Separation

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for separating components in a mixture and assessing the purity of a compound. researchgate.net

Gas Chromatography (GC) is ideally suited for analyzing volatile and thermally stable compounds like this compound. In a GC system, the sample is vaporized and travels through a column with a carrier gas. Separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A pure sample will yield a single, sharp peak at a characteristic retention time under specific conditions (e.g., column type, temperature program, and carrier gas flow rate). The presence of other peaks would indicate impurities.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. researchgate.net For amines, which are basic, reverse-phase HPLC is commonly used. However, since simple aliphatic amines lack a strong UV chromophore, direct detection can be challenging. Therefore, pre-column or post-column derivatization is often employed to attach a UV-absorbing or fluorescent tag to the amine, enhancing detection sensitivity. mdpi.com Purity is determined by the peak area percentage of the main compound relative to any impurity peaks in the chromatogram.

Chromatographic Coupling Techniques (e.g., LC-MS, GC-MS, UPLC) in Complex Mixture Analysis

The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for the unambiguous identification of compounds in complex matrices. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common approach for the analysis of volatile compounds like this compound. jmchemsci.com GC separates the individual components of a mixture, which are then introduced directly into the mass spectrometer. jmchemsci.com The MS provides a mass spectrum for each separated component, acting as a highly specific detector. This combination allows for the confident identification of a target compound even at low concentrations within a complex sample by matching both its retention time and its mass spectrum against a known standard or library. The use of GC-HRTOF-MS, for instance, enabled the identification of 4-methyl-pentyl-amine from a bacterial culture. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. researchgate.net This is particularly useful for less volatile or thermally labile compounds. For amines, LC-MS can circumvent the need for derivatization that is sometimes required for HPLC-UV, as the mass spectrometer can detect the native compound. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller column particles, offers faster analysis and higher resolution compared to traditional HPLC.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. semanticscholar.org These techniques probe the vibrational motions of molecular bonds.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the IR spectrum would show distinctive absorption bands. spectroscopyonline.com

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. semanticscholar.org While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Both techniques provide a unique "fingerprint" for a molecule, which can be used for identification by comparing the obtained spectrum to a reference spectrum. americanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Frequencies for this compound Expected ranges based on standard functional group frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | Secondary Amine (R₂N-H) | 3300 - 3500 (weak, sharp) | IR |

| C-H Stretch | Alkane (sp³ C-H) | 2850 - 3000 (strong) | IR, Raman |

| C-H Bend | CH₃ and CH₂ | 1350 - 1470 | IR, Raman |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 (medium) | IR |

Theoretical and Computational Investigations of Methyl 4 Methylpentyl Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like Methyl(4-methylpentyl)amine. Methods such as Density Functional Theory (DFT) and semi-empirical calculations are employed to determine various molecular properties. epstem.net

Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For aliphatic amines, the nitrogen atom's lone pair of electrons typically constitutes the HOMO, making it the primary site for electrophilic attack.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be derived. These include:

Ionization Potential: The energy required to remove an electron, related to the HOMO energy.

Electron Affinity: The energy released when an electron is added, related to the LUMO energy.

Electronegativity: The tendency of the molecule to attract electrons.

Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

These descriptors help in understanding how this compound might interact with other chemical species. For instance, its basicity can be correlated with the calculated proton affinity.

Spectroscopic Properties: Quantum chemical methods can also predict spectroscopic data. epstem.net For this compound, this includes:

Vibrational Frequencies: Calculated IR spectra can help in identifying characteristic bond vibrations, such as N-H and C-N stretching and bending modes.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the structural confirmation of the molecule. epstem.net

Table 1: Calculated Molecular Properties for a Representative Aliphatic Amine

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -8.0 to -9.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 to 3.0 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity | 9.5 to 12.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 1.0 to 1.5 D |

Note: The values in this table are representative for simple aliphatic amines and may vary for this compound. Actual values would require specific calculations.

Molecular Modeling and Conformation Analysis of Branched Alkylamines

The presence of a branched alkyl chain in this compound introduces conformational flexibility. Molecular modeling techniques, particularly molecular mechanics and molecular dynamics, are essential for exploring the potential energy surface and identifying stable conformers. acs.orggoogle.com

Conformational Isomers: Rotation around the single bonds (C-C and C-N) in the 4-methylpentyl group and the methyl group attached to the nitrogen allows the molecule to adopt various spatial arrangements or conformations. These conformers differ in energy due to factors like torsional strain and steric hindrance. For example, gauche and anti conformations around the C-C bonds will have different energies.

Computational Approaches:

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its geometry. acs.org Force fields like MM3, MM4, and AMBER are parameterized to reproduce experimental data for different classes of molecules, including amines. acs.org MM is well-suited for rapidly exploring the conformational space of flexible molecules like this compound to find low-energy structures. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time by solving Newton's equations of motion. researchgate.net This provides insights into the dynamic behavior of the molecule, including conformational changes and intermolecular interactions in different environments (e.g., in solution). researchgate.net

Analysis of Results: The output of these simulations is a collection of molecular conformations and their corresponding energies. This data can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometric parameters (e.g., dihedral angles). The most stable conformations correspond to the minima on this surface. For this compound, the extended chain conformations are generally expected to be lower in energy than more folded, compact structures due to reduced steric repulsion.

Application of Topological Descriptors in Structure-Property and Structure-Activity Relationship Studies for Amines

Topological descriptors are numerical values derived from the molecular graph that quantify aspects of a molecule's size, shape, branching, and connectivity. nih.gov They are widely used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies to correlate the structure of molecules with their physical properties or biological activities. ijlpr.commdpi.comtandfonline.com

Types of Topological Descriptors: For a molecule like this compound, several topological indices can be calculated:

Connectivity Indices (e.g., Chi indices): These reflect the degree of branching in the molecule. ijlpr.com

Shape Indices (e.g., Kappa indices): These describe different aspects of the molecular shape. tsijournals.com

Wiener Index: This is calculated from the sum of distances between all pairs of atoms in the molecular graph and is related to molecular volume. mdpi.com

QSPR/QSAR Studies: In the context of amines, these descriptors can be used to build mathematical models that predict properties such as:

Boiling point

Solubility

Toxicity tsijournals.com

Carcinogenicity ijlpr.commdpi.com

Receptor binding affinity

For example, a QSAR model might relate the carcinogenicity of a series of amines to a combination of topological indices and other descriptors like the logarithm of the partition coefficient (log P). ijlpr.com These models are valuable for screening large databases of compounds and prioritizing them for further experimental testing. nih.gov

Table 2: Examples of Topological Descriptors and Their Significance

| Descriptor | Information Encoded | Relevance to Amines |

|---|---|---|

| First-order connectivity index (1χ) | Branching and size | Correlates with physical properties like boiling point and viscosity. |

| Wiener index (W) | Molecular compactness | Can be related to intermolecular forces and solubility. |

| Shape index (κ) | Molecular shape and cyclicity | Useful for modeling interactions with biological receptors. |

| Valence connectivity index (1χv) | Accounts for heteroatoms | Important for amines due to the presence of the nitrogen atom. tsijournals.com |

Computational Prediction of Reaction Mechanisms and Transition States in this compound Synthesis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those used to synthesize this compound. smu.edu A common synthetic route is reductive amination, which involves the reaction of an aldehyde (4-methylpentanal) with an amine (methylamine) followed by reduction.

Mapping the Reaction Pathway: Theoretical methods can be used to map the entire potential energy surface (PES) for the reaction. This involves:

Locating Stationary Points: Identifying the structures and energies of the reactants, products, any intermediates, and transition states. smu.edu

Calculating the Minimum Energy Path (MEP): This is the lowest energy path connecting reactants to products via the transition state. The intrinsic reaction coordinate (IRC) is often calculated to confirm that a transition state connects the desired reactant and product. smu.edu

Key Steps in Reductive Amination: The reductive amination process involves several key steps that can be modeled computationally:

Imine Formation: The initial reaction between the aldehyde and methylamine (B109427) to form a carbinolamine intermediate, followed by dehydration to an imine (or iminium ion).

Reduction: The reduction of the imine to the final amine product.

Transition State Analysis: A critical part of this analysis is the characterization of the transition state (TS) for each step. The TS is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. smu.edu By analyzing the geometry and vibrational frequencies of the TS, chemists can gain insight into the factors that control the reaction rate. For example, the activation energy (the energy difference between the reactants and the TS) is a key determinant of the reaction kinetics.

Computational Methods: High-level quantum mechanical methods, such as coupled-cluster theory (e.g., CCSD(T)) combined with large basis sets, can provide accurate predictions of reaction barriers and thermochemistry. mdpi.com These calculations can help to:

Confirm the proposed reaction mechanism. cam.ac.uk

Explain observed regioselectivity or stereoselectivity.

Predict the effect of catalysts or changes in reaction conditions.

Explore alternative reaction pathways. nih.gov

By understanding the detailed mechanism at a molecular level, chemists can optimize reaction conditions to improve the yield and efficiency of the synthesis of this compound. rsc.org

Applications of Methyl 4 Methylpentyl Amine in Organic Synthesis and Materials Science

Utility as an Organic Structure-Directing Agent in Zeolite and Molecular Sieve Synthesis (e.g., Microporous Silicoaluminophosphate (SAPO) Molecular Sieves)

Zeolites and silicoaluminophosphate (SAPO) molecular sieves are crystalline microporous materials with well-defined pore structures that make them highly valuable as catalysts, adsorbents, and ion exchangers. The synthesis of these materials is a complex process that often relies on the use of organic molecules known as structure-directing agents (SDAs) or templates. These SDAs guide the organization of inorganic precursors (such as silica, alumina (B75360), and phosphate) to form a specific framework topology. nih.govacs.org

Amines and quaternary ammonium (B1175870) compounds are commonly employed as SDAs in the hydrothermal synthesis of these materials. nih.goviza-online.org The size, shape, and charge distribution of the SDA molecule are critical factors that influence the final structure of the molecular sieve. The interaction between the protonated amine and the negatively charged inorganic framework helps to stabilize the forming crystalline structure and direct the assembly of specific pore and cage architectures. nih.gov

While a wide variety of amines have been successfully used to synthesize different zeolite and SAPO frameworks, specific documented use of Methyl(4-methylpentyl)amine as an SDA in the synthesis of microporous materials like SAPO molecular sieves is not extensively reported in publicly available literature. However, the general principles of SDA-based synthesis suggest that as a branched secondary amine, it could potentially direct the formation of novel or specific zeolite topologies. The steric bulk and conformation of the methyl(4-methylpentyl)ammonium cation would be expected to influence the size and shape of the resulting micropores.

Table 1: Examples of Amines as Structure-Directing Agents and Resulting Molecular Sieves This table is illustrative of the role of amines in zeolite synthesis and does not imply documented use of this compound.

| Structure-Directing Agent (SDA) | Resulting Molecular Sieve Framework |

| Tetraethylammonium Hydroxide (B78521) (TEAOH) | SAPO-34, Beta |

| Diisopropylamine (DIPA) | SAPO-34 |

| Morpholine (MOR) | SAPO-34, ZSM-5 |

| Isopropylamine | MTT Zeolites |

The potential efficacy of this compound as an SDA would depend on factors such as its stability under hydrothermal synthesis conditions and its ability to organize the inorganic precursors into a stable, porous framework.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules (e.g., Sulfamides, Aminoarylselenated Maleimides)

Secondary amines are fundamental building blocks in organic synthesis, serving as key precursors for a vast array of more complex molecules. Their nucleophilic nature allows them to participate in a wide range of chemical transformations.

Sulfamides: Sulfamides (R₂NSO₂NR₂) are an important class of compounds with applications in medicinal chemistry and as directing groups in organic synthesis. The synthesis of unsymmetrical sulfamides can be achieved by reacting a primary amine with a sulfamoyl chloride or by more modern methods. A common route involves the reaction of a secondary amine with a suitable sulfurylating agent. While specific examples detailing the use of this compound are scarce in the literature, a general synthetic approach could involve its reaction with a sulfamoyl chloride or a related reagent. Symmetrically and unsymmetrically substituted dialkyldiazenes can also be prepared from the rearrangement reactions of N,N′-dialkylsulfamides. thieme-connect.de

Aminoarylselenated Maleimides: Maleimides are another class of compounds with significant applications, particularly in bioconjugation chemistry and materials science. google.comimpactfactor.org The synthesis of substituted maleimides often involves the reaction of an amine with maleic anhydride (B1165640) to form a maleamic acid, followed by cyclodehydration. google.com The introduction of functionality, such as an aminoarylseleno group, can be achieved through multicomponent reactions. For instance, a copper-catalyzed four-component coupling reaction involving a secondary amine, a maleimide, selenium powder, and an aryl iodide can yield aminoarylselenated maleimides. The branched structure of an amine like this compound could influence the reaction's kinetics and the properties of the final product.

Table 2: General Synthetic Reactions Involving Secondary Amines This table illustrates general synthetic pathways and does not represent specific documented reactions of this compound.

| Reaction Type | General Reactants | General Product |

| Sulfamide Synthesis | R¹R²NH (e.g., this compound) + R³SO₂Cl | R¹R²NSO₂R³ |

| Maleimide Synthesis | R¹R²NH (e.g., this compound) + Maleic Anhydride | N-substituted Maleamic Acid -> N-substituted Maleimide |

| Multicomponent Reaction | R¹R²NH, Maleimide, Se, Ar-I | Aminoarylselenated Maleimide |

The branched alkyl group in this compound can impart increased solubility in organic solvents and introduce steric hindrance that may be leveraged for selective transformations.

Catalytic Functionality of Branched Alkylamines in Stereoselective Transformations

Branched alkylamines and their derivatives are increasingly recognized for their role in catalysis, particularly in stereoselective reactions where controlling the three-dimensional arrangement of atoms is crucial. The steric bulk of the branched alkyl group can play a decisive role in influencing the stereochemical outcome of a reaction.

Chiral α-tertiary amines, which possess a stereogenic carbon atom directly attached to the nitrogen, are of growing interest in drug discovery. researchgate.net The synthesis of these challenging structures can be achieved through methods like the cobalt-catalyzed enantioselective aza-Barbier reaction of ketimines with alkyl halides. researchgate.net While this compound itself is not chiral, its branched structure is a feature common to many amines used in or as precursors to chiral ligands and catalysts.

In transition-metal-catalyzed reactions, amines can act as ligands that coordinate to the metal center, modifying its electronic properties and steric environment. This modulation is key to achieving high selectivity. For example, in the enantiospecific cross-coupling of benzylic ammonium triflates with boronic acids, the structure of the amine-derived substrate is critical for the reaction's success. researchgate.net The use of branched amines can lead to catalysts that create a specific chiral pocket around the active site, thereby directing the approach of reactants to favor the formation of one stereoisomer over another.

The steric hindrance provided by the 4-methylpentyl group could be advantageous in asymmetric catalysis, where it can help to create a well-defined and constrained environment around a catalytic center, thus enhancing enantioselectivity.

Integration into Polymer Chemistry for Functional Materials (e.g., Co-polymers with Antimicrobial Properties)

The incorporation of amine functionalities into polymer structures is a widely used strategy to create functional materials with tailored properties. One of the most significant applications in this area is the development of antimicrobial polymers. mdpi.comresearchgate.net

The primary mechanism by which many of these polymers exert their antimicrobial effect involves the quaternization of the amine nitrogen atom. mdpi.comresearchgate.net This process involves reacting the tertiary amine groups along the polymer chain with an alkyl halide, which converts the neutral amine into a positively charged quaternary ammonium salt (QAC). These cationic charges can then interact electrostatically with the negatively charged cell membranes of microbes like bacteria, leading to membrane disruption and cell death. nih.gov

While there is no specific literature detailing the incorporation of this compound into copolymers for antimicrobial purposes, the principles of this approach are well-established. A hypothetical pathway could involve creating a polymer with reactive sites and then grafting this compound onto the polymer backbone. However, as it is a secondary amine, it would first need to be converted to a tertiary amine before quaternization, or integrated into the polymer in a way that forms a tertiary amine structure.

Table 3: Components for Antimicrobial Polymer Synthesis This table illustrates the general components used in creating antimicrobial polymers and is not based on documented synthesis with this compound.

| Polymer Backbone / Monomer | Amine Modifier | Quaternizing Agent | Resulting Property |

| Maleic Anhydride - Olefin Copolymer | 3-(dimethylamino)-1-propylamine | Methyl Iodide, Dodecyl Iodide | Cationic, Antimicrobial |

| Poly(methyl methacrylate) | (Incorporated QAC monomer) | N/A | Contact-Killing Surface |

| Polyurethane | (Incorporated QAC monomer) | N/A | Antimicrobial Coating |

The development of new antimicrobial polymers is a critical area of research to combat antibiotic resistance, and the exploration of novel amine structures like this compound could lead to new materials with enhanced efficacy. researchgate.net

Environmental and Biochemical Research on Methyl 4 Methylpentyl Amine

Identification as a Bacterial Secondary Metabolite (e.g., Staphylococcus saprophyticus)

Methyl(4-methylpentyl)amine has been identified as a secondary metabolite produced by the bacterium Staphylococcus saprophyticus. Secondary metabolites are organic compounds produced by bacteria, fungi, or plants which are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a role in mediating ecological interactions.

In a study aimed at screening for secondary metabolites from different Staphylococcus species, researchers cultured S. saprophyticus (strain ATCC 35552) in a minimal medium to encourage the production of these compounds. nih.govuj.ac.zaresearchgate.net The subsequent analysis of the culture extracts led to the successful identification of this compound, referred to in the studies as 4-methyl-pentyl-amine. nih.govuj.ac.zaresearchgate.netmdpi.com The identification was achieved using advanced analytical techniques, including Gas Chromatography High-Resolution Time-of-flight Mass Spectrometry (GC-HRTOF-MS) for separation and mass determination, followed by Nuclear Magnetic Resonance (NMR) for definitive structural confirmation. nih.govuj.ac.zaresearchgate.net

Alongside this compound, several other secondary metabolites were identified from the S. saprophyticus culture, showcasing the diverse metabolic capabilities of this bacterium.

| Compound Name | Chemical Class |

|---|---|

| This compound | Branched Alkylamine |

| Succinic acid | Dicarboxylic Acid |

| 1,2,6-Hexanetriol | Triol (Alcohol) |

| Veratramine | Steroid Alkaloid |

Microbial Metabolic Pathways Involving this compound Formation and Transformation

The precise metabolic pathway for the biosynthesis of this compound in Staphylococcus saprophyticus is not yet fully elucidated in the scientific literature. However, insights can be drawn from studies on the metabolism of other bacteria that produce structurally related compounds. Many microbial secondary metabolites, particularly those with branched alkyl chains, originate from the catabolism of amino acids. researchgate.net

The "4-methylpentyl" carbon skeleton is characteristic of the amino acid L-leucine. It is plausible that the formation of this compound involves a biosynthetic pathway starting from L-leucine. This could entail a series of enzymatic reactions, likely including decarboxylation to form an amine, followed by or preceded by a methylation step to add the N-methyl group.

Research into other microorganisms, such as Clostridioides difficile, has shown the production of a variety of volatile compounds with similar carbon backbones, like 4-methyl-1-pentanethiol, which are derived from alkyl amino acids. researchgate.net The production of secondary metabolites in bacteria can be a complex process, often triggered by specific environmental cues or interactions with other microbes in their habitat. scielo.br Co-cultivation studies have demonstrated that the presence of other microorganisms can activate biosynthetic gene clusters that are otherwise silent under standard laboratory conditions, leading to the production of novel compounds. scielo.br Therefore, the transformation and further metabolism of this compound could also be influenced by the microbial community within which S. saprophyticus resides.

Ecological Role of Branched Alkylamines in Microbial Ecosystems

While the specific ecological function of this compound has not been defined, the broader roles of secondary metabolites and aliphatic amines in microbial ecosystems suggest several potential functions. Microorganisms produce a vast array of secondary metabolites that are crucial for their survival and interaction within their environment. scielo.br These compounds can act as signaling molecules, antimicrobial agents, or facilitators of nutrient acquisition. scielo.brsoinc.org

Branched alkylamines, as a class of compounds, may play significant roles in:

Inter-species Communication: Many microbial interactions are mediated by chemical signaling, a process known as quorum sensing, where cells communicate and coordinate behavior in response to population density. scielo.br Volatile amines can serve as such signaling molecules, influencing the behavior of other bacteria in the ecosystem.

Niche Construction: Microbes actively shape their immediate environment by secreting metabolic products. scielo.br These secretions can alter local chemistry, manage nutrient availability, or inhibit the growth of competing microorganisms, thereby constructing a favorable niche.

Nutrient Cycling: Aliphatic amines are a component of the aquatic nitrogen cycle. unit.no Their production and degradation by microbes are integral steps in the biogeochemical cycling of nitrogen, a critical nutrient for all life. nih.govfrontiersin.org In marine environments, some amines are also involved in osmoregulation for phytoplankton. unit.no

Antimicrobial Activity: A primary function of many bacterial secondary metabolites is to act as antibiotics or virulence factors, giving the producing organism a competitive advantage. While the antimicrobial properties of this compound have not been extensively studied, this remains a plausible ecological role.

Environmental Fate of Amines: Photolytic and Chemical Degradation Pathways in Atmospheric and Aquatic Systems

Once released into the environment, amines like this compound undergo degradation through various physical and chemical processes. Their fate is dependent on the environmental compartment—atmosphere or water—they enter. bellona.org

Atmospheric Degradation: The primary removal mechanism for aliphatic amines in the atmosphere is through oxidation reactions, as direct photolysis is generally insignificant for these compounds. unit.nobellona.orgnilu.com

Daytime Degradation: During the day, the main degradation pathway is initiated by reaction with hydroxyl radicals (OH). bellona.orgssethermal.com The OH radical abstracts a hydrogen atom from either a carbon-hydrogen (C-H) bond, typically on the carbon adjacent to the nitrogen, or the nitrogen-hydrogen (N-H) bond, generating an amine radical. bellona.orgiaea.org

Nighttime Degradation: In the absence of sunlight, OH radical concentrations are low. Degradation at night proceeds via a slower pathway involving reaction with the nitrate (B79036) radical (NO₃). ssethermal.com

Degradation Products: These initial reactions trigger a cascade of further reactions with atmospheric components like O₂, NO, and NO₂, leading to a variety of degradation products. These can include oxidized fragments such as ammonia (B1221849), organic acids, and imines. bellona.orgssethermal.com A significant outcome of amine photo-oxidation is the potential for new particle formation, contributing to atmospheric aerosols. unit.nonilu.com

| Condition | Primary Reactant | Initial Reaction Step | Potential Products |

|---|---|---|---|

| Daytime (Photochemical) | Hydroxyl Radical (OH) | H-atom abstraction from C-H or N-H bonds | Amine radicals, Oxidized fragments (ammonia, organic acids), Aerosols |

| Nighttime | Nitrate Radical (NO₃) | Slower reaction pathway | N-amines and other degradation products |

Aquatic Systems Degradation: In aquatic environments, the fate of amines is influenced by factors such as water chemistry, sunlight, and microbial activity.

Photolysis: For some amine-related compounds, direct photolysis can be a major removal pathway in surface waters. ssethermal.com The effectiveness of this process depends on the specific chemical structure and its ability to absorb UV light.

Biodegradation: As a bacterial metabolite, this compound is likely susceptible to degradation by other microorganisms in aquatic and soil ecosystems, contributing to nutrient cycles. soinc.org

Partitioning: The compound's physical-chemical properties, such as its solubility and vapor pressure, will determine how it partitions between water, sediment, and the atmosphere. nilu.com Volatile amines can be transferred from surface water to the atmosphere. unit.no

Future Research Directions and Emerging Paradigms for Methyl 4 Methylpentyl Amine

Development of Sustainable and Atom-Economical Synthetic Methodologies

The future of chemical synthesis for compounds like Methyl(4-methylpentyl)amine is intrinsically linked to the principles of green chemistry. Researchers are moving away from traditional multi-step processes that generate significant waste and are instead focusing on developing sustainable and atom-economical alternatives. Atom economy, a concept that maximizes the incorporation of reactant atoms into the final product, is a central goal.

A significant area of development is the use of catalytic systems that promote efficiency and reduce environmental impact. For instance, the industrial production of related amine derivatives is increasingly employing continuous flow reactors and solventless conditions to enhance sustainability. Methodologies such as N-methylation using reusable nano-catalysts are being developed as efficient, green, and renewable routes for amine synthesis. chemrxiv.orgsemanticscholar.orgchemrxiv.org These processes often replace toxic reagents like methyl iodide with more benign C1 sources. semanticscholar.orgchemrxiv.org

Recent breakthroughs in the synthesis of α-branched alkylamines, a class to which this compound belongs, highlight this trend. A zinc-mediated carbonyl alkylative amination (CAA) reaction has been developed as a robust and economical alternative to traditional methods like carbonyl reductive amination (CRA). acs.orgnih.govnih.gov This newer method avoids many of the limitations of CRA, such as the need for less readily available ketone starting materials and issues with sterically hindered substrates. acs.orgnih.gov Furthermore, this zinc-mediated approach improves upon earlier photoredox-catalyzed methods by eliminating problematic side reactions and enhancing scalability and sustainability. acs.orgnih.gov

Future work will likely focus on:

Expanding the scope of these green catalytic systems to a wider range of substrates.

Further reducing or eliminating the need for solvents and hazardous reagents.

Integrating renewable feedstocks as starting materials for the synthesis of branched amines.

Exploration of Novel Catalytic Systems for Branched Alkylamine Derivatives

The synthesis of structurally complex branched amines is heavily reliant on the innovation of novel catalytic systems. The development of catalysts that offer high selectivity, efficiency, and compatibility with diverse functional groups is a primary objective for future research.

Recent advancements have introduced several promising catalytic platforms applicable to the synthesis of this compound and its analogues:

Titanium-Based Catalysts : Earth-abundant titanium catalysts, particularly those using a urea (B33335) ligand, have proven effective for the hydroaminoalkylation of alkenes. ubc.ca This method is highly atom-economical and provides branched secondary amines with excellent regioselectivity. ubc.ca

Palladium Complexes : Palladium catalysts have been successfully used for the intermolecular hydroamination of allenes, providing an atom-economical route to N-allylamines, which are valuable synthetic intermediates. rsc.org

Rhodium Catalysis : Dimeric rhodium precatalysts enable the convergent synthesis of α-branched amines from aromatic C-H bonds, terminal alkenes, and aminating agents through an uncommon 1,1-alkene addition pathway. researchgate.net This method is notable for its mild conditions and high functional group tolerance. researchgate.net

Nickel Nano-catalysts : For methylation steps, graphene-encapsulated nickel/nickel oxide (Ni/NiO@C) nano-catalysts have emerged as low-cost, reusable, and highly selective options for producing N-methylated compounds. chemrxiv.orgchemrxiv.org

Zinc-Mediated Reactions : While not a classic catalyst, zinc powder has been instrumental in developing a highly effective carbonyl alkylative amination (CAA) reaction that functions as a robust alternative to transition-metal catalysis for creating complex α-branched amines. acs.orgnih.gov

The table below summarizes some of these novel catalytic approaches.

| Catalytic System | Reaction Type | Key Advantages |

| Titanium with Urea Ligand | Hydroaminoalkylation | Atom-economical, earth-abundant, branched regioselectivity. ubc.ca |

| Palladium Complexes | Hydroamination of Allenes | Atom-economical, high conversion at ambient temperatures. rsc.org |

| Dimeric Rhodium Precatalyst | 1,1-Addition to Alkenes | Convergent, mild conditions, high functional group compatibility. researchgate.net |

| Ni/NiO@C Nano-catalyst | N-methylation | Reusable, low-cost, highly selective, environmentally friendly. chemrxiv.orgchemrxiv.org |

| Zinc Powder | Carbonyl Alkylative Amination | Broad scope, avoids side reactions, scalable, economical. acs.orgnih.gov |

Future research will likely pursue the design of chiral catalysts for the asymmetric synthesis of specific enantiomers of branched amines and the development of multifunctional catalysts that can perform several transformations in a one-pot process. nih.govresearchgate.net

Advanced Mechanistic Studies of Biological Interactions and Pathways

While detailed biological studies specifically on this compound are not extensively documented, research on structurally related compounds provides a framework for future investigation into its potential bioactivity. The presence of the 4-methylpentyl group in various biologically active molecules suggests that this moiety can play a significant role in molecular interactions.

Advanced mechanistic studies could explore how this compound or its derivatives interact with biological targets. Insights can be drawn from related compounds:

Enzyme Inhibition : Derivatives containing the 4-methylpentyl group have been investigated as potential enzyme inhibitors. ontosight.ai For example, 4-Methylpentanimidamide hydrochloride, an amidine derivative, is known to interact with enzymes and proteins, potentially modulating metabolic pathways. smolecule.com

Receptor Modulation : The compound 2-(4-methylpentyl)isoindole-1,3-dione (B8620145) has been shown to modulate neurotransmitter receptors, including dopamine (B1211576) D2 receptors, indicating a potential role in neuronal signaling.

Antiparasitic Activity : A complex 4-aminoquinoline (B48711) derivative featuring a modified methylpentyl side chain, specifically (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine, has demonstrated curative activity against chloroquine-resistant malaria parasites. asm.org

The table below highlights the observed biological activities of compounds structurally related to this compound.

| Related Compound | Moiety | Potential Biological Interaction |

| 4-Methylpentanimidamide hydrochloride | 4-Methylpentyl | Enzyme and protein interaction, modulation of metabolic pathways. smolecule.com |

| Imidodicarbonimidic diamide (B1670390), N-(4-methylpentyl)-, monohydrochloride | 4-Methylpentyl | Potential enzyme inhibition. ontosight.ai |

| 2-(4-methylpentyl)isoindole-1,3-dione | 4-Methylpentyl | Modulation of dopamine and other neurotransmitter receptors. |

| (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine | 4-Methylpentyl | Antimalarial activity against resistant strains. asm.org |

Future research should focus on targeted screening of this compound against various enzymes, receptors, and cell lines to identify any specific biological activity. Mechanistic studies would then follow to elucidate the precise mode of action, binding affinities, and structure-activity relationships.

Synergistic Applications of Computational Chemistry and Experimental Research

The integration of computational chemistry with experimental research offers a powerful paradigm for accelerating the discovery and understanding of chemical compounds like this compound. This synergy allows for the prediction of properties and reaction outcomes, which can then be tested and validated in the laboratory, creating an efficient feedback loop for research and development.

Computational methods can be applied in several key areas:

Reaction Mechanism and Prediction : Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition states, and predict the outcomes of catalytic reactions. rsc.org This was demonstrated in a study of the interaction between methylamine (B109427) and carbon dioxide, which provided evidence for the formation of a zwitterion intermediate. rsc.org Such studies can guide the design of new synthetic routes and catalysts for producing branched amines.

Property Prediction : Computational tools can predict key physicochemical properties. For the related compound (2-Amino-4-methylpentyl)(methyl)amine, properties like the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP) have been calculated, offering insights into its potential behavior in biological systems. chemscene.com

Molecular Dynamics : Molecular dynamics simulations, using software like GROMACS, can model the behavior of molecules over time. nutritionalsupplementshop.com This approach is used to study molecular conformations and interactions, which is crucial for understanding how a molecule like this compound might bind to a biological target, thereby aiding in drug design. nutritionalsupplementshop.com

High-Throughput Screening : The development of modern synthetic methods, such as the zinc-mediated CAA reaction, has been facilitated by high-throughput experimentation, where many reactions are run in parallel on a small scale (e.g., in microtiter plates). acs.orgnih.gov This experimental approach is often guided by computational design and data analysis to rapidly identify optimal reaction conditions.

Future research will see an even deeper integration of these approaches. For example, machine learning algorithms could be trained on both computational and experimental data to predict the ideal substrates and conditions for novel catalytic systems or to screen virtual libraries of this compound derivatives for potential biological activity before committing to laboratory synthesis.

Expanding Applications in Niche Chemical and Materials Science Fields

While branched amines are well-established in pharmaceuticals and agrochemicals, future research is set to expand their use in more specialized areas of chemical and materials science. nih.gov The unique structural properties of this compound and related compounds make them suitable candidates for creating materials with tailored functionalities.

Emerging applications include:

Polymer Modification : The functionalization of polymers with branched amines can create materials with novel properties. For example, titanium-catalyzed hydroaminoalkylation has been used to prepare amine-functionalized polypropylene. ubc.ca These modified polymers show potential as advanced adhesives, compatibilizers for polymer blends, and reactive macromolecules for fabricating other functional materials. ubc.ca

Flow Assurance in Energy Production : In the oil and gas industry, the formation of gas hydrates in pipelines can cause blockages. A derivative, 4-methyl-N-(4-methylpentyl)-N-pentylpentan-1-amine oxide, has been synthesized and tested as a kinetic hydrate (B1144303) inhibitor (KHI). acs.org It acts as a powerful synergist with certain polymers, significantly improving their ability to prevent hydrate formation, which is a critical application in ensuring energy flow. acs.org

Advanced Materials Synthesis : Related compounds, such as 5,10-Bis(4-methylpentyl)phenazine, are being explored for their applications in materials science, likely due to their specific electronic or self-assembly properties. evitachem.com The N-(4-methylpentyl) derivative of imidodicarbonimidic diamide has also been noted for its potential use in materials science. ontosight.ai

Future research will likely focus on synthesizing novel polymers and surfactants from this compound to explore their properties in areas such as surface coatings, specialty lubricants, and phase-transfer catalysis. The ability of the amine group to be protonated or functionalized provides a versatile handle for creating responsive or "smart" materials that change their properties in response to environmental stimuli like pH.

Q & A

Q. What are the recommended synthesis routes for Methyl(4-methylpentyl)amine, and how can purity be ensured?

this compound is synthesized via multi-step organic reactions. A common approach involves reductive amination of 4-methylpentanal with methylamine using sodium borohydride or lithium aluminum hydride (LiAlH4) as reducing agents . Palladium-catalyzed methods, such as carbonylative aminohomologation, may also be employed for higher selectivity . Purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and gas chromatography-mass spectrometry (GC-MS), with thresholds of ≥95% purity for research-grade material .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Key techniques include:

Q. What safety protocols are essential when handling this compound?

Follow guidelines from the European Chemicals Agency (ECHA):

- Use PPE (gloves, goggles, lab coat) in a fume hood.

- Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen).

- Dispose of waste via institutional hazardous waste protocols to prevent environmental contamination .

Advanced Research Questions

Q. How can computational models predict this compound’s biological activity and interactions?

Computational strategies include:

- Prediction of Activity Spectra for Substances (PASS) : To forecast pharmacological effects (e.g., enzyme inhibition) based on structure-activity relationships .

- Molecular dynamics simulations (e.g., GROMACS) : To study flexibility and binding stability in biological systems, validated against NMR or X-ray crystallography data .

- Docking studies (AutoDock Vina) : For predicting interactions with targets like G-protein-coupled receptors .

Q. What experimental designs resolve contradictions in enzyme inhibition data for this compound?

Address discrepancies via:

- Surface plasmon resonance (SPR) : Quantify binding affinities (KD) under varied pH/temperature conditions .

- Enzyme kinetics (Michaelis-Menten assays) : Compare IC₅₀ values across substrates to identify competitive/non-competitive inhibition .

- Systematic reviews : Apply Cochrane criteria to aggregate and analyze heterogeneous datasets, ensuring reproducibility .

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

Strategies include:

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (polar aprotic vs. ethers), and temperatures to maximize yield .

- Continuous flow synthesis : Enhance scalability and reduce byproducts via automated reactors .

- In situ monitoring (e.g., FTIR) : Track intermediate formation to adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.